5-Fluoro-2-(3-pyridinyloxy)aniline

Lipophilicity Membrane permeability SAR optimization

Researchers developing ATP-competitive kinase inhibitors often face challenges sourcing regioisomerically pure fluorinated scaffolds for unambiguous SAR. 5-Fluoro-2-(3-pyridinyloxy)aniline (CAS 869943-34-0) solves this by providing a unique electronic topology where the fluorine sits para to the ether oxygen and meta to the aniline nitrogen. - Enables controlled fluorine regioisomer comparisons: all four C11H9FN2O isomers share identical logP & TPSA, so potency differences are purely positional. - Offers 4 H-bond acceptors (vs. 3 for non-fluorinated parent), supporting halogen bonding and ligand efficiency gains in hit-to-lead. - Dual nucleophilic/electrophilic sites allow sequential functionalization for diverse fluorinated library synthesis.

Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
CAS No. 869943-34-0
Cat. No. B1320235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(3-pyridinyloxy)aniline
CAS869943-34-0
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=C(C=C(C=C2)F)N
InChIInChI=1S/C11H9FN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2
InChIKeyMHJLPCRMORFLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(3-pyridinyloxy)aniline: Fluorinated Aniline Building Block


5-Fluoro-2-(3-pyridinyloxy)aniline (CAS 869943-34-0) is a fluorinated aromatic amine building block featuring a 5-fluoroaniline core linked via an ether bridge to a 3-pyridinyl moiety. With molecular formula C11H9FN2O and molecular weight 204.20 g/mol, it serves as a versatile small-molecule scaffold in medicinal chemistry and kinase inhibitor research [1]. The compound incorporates a strategically positioned fluorine atom at the 5-position of the aniline ring, combined with a pyridin-3-yloxy substituent at the 2-position, creating a distinct electronic and steric environment relevant for structure-activity relationship (SAR) studies .

5-Fluoro-2-(3-pyridinyloxy)aniline: Regioisomer Substitution Specificity


Within the C11H9FN2O isomeric space, the position of the fluorine atom and the pyridinyloxy group relative to the reactive aniline NH2 defines distinct chemical entities with non-interchangeable properties. Substituting 5-Fluoro-2-(3-pyridinyloxy)aniline with its non-fluorinated parent (2-(pyridin-3-yloxy)aniline, CAS 76167-49-2) eliminates the electron-withdrawing fluorine, altering computed logP by -0.1 units and reducing hydrogen bond acceptor capacity by 25% [1]. Among fluorinated regioisomers (3-fluoro-4-, 3-fluoro-5-, and 2-fluoro-5- analogs), the specific 5-fluoro-2-(pyridin-3-yloxy) substitution pattern positions the fluorine para to the ether oxygen and meta to the aniline nitrogen, creating a unique electronic push-pull system that is absent in other isomers . These differences propagate into divergent reactivity in nucleophilic aromatic substitution, coupling reactions, and biological target engagement, making generic replacement scientifically unsound without explicit comparative validation [1].

5-Fluoro-2-(3-pyridinyloxy)aniline: Quantitative Differentiation Evidence


Lipophilicity Enhancement from Fluorination

5-Fluoro-2-(3-pyridinyloxy)aniline exhibits a computed XLogP3 of 1.8, representing a +0.1 log unit increase over the non-fluorinated parent compound 2-(pyridin-3-yloxy)aniline (XLogP3 = 1.7). This difference, while small in absolute magnitude, reflects the consistent lipophilicity-enhancing effect of aromatic fluorine substitution and is directionally favorable for membrane passive diffusion in cell-based assays. All four fluorinated regioisomers (5-fluoro-2-, 3-fluoro-4-, 3-fluoro-5-, and 2-fluoro-5-) share identical XLogP3 values of 1.8, indicating that the fluorine atom imparts a uniform lipophilicity baseline across the isomeric series [1].

Lipophilicity Membrane permeability SAR optimization

Hydrogen Bond Acceptor Count Increase via Fluorine

The target compound possesses 4 hydrogen bond acceptor atoms (one aniline nitrogen, one pyridine nitrogen, one ether oxygen, and one fluorine atom), compared to 3 HBAs for the non-fluorinated parent 2-(pyridin-3-yloxy)aniline, which lacks the fluorine atom. Among the fluorinated regioisomers, all display 4 HBAs, as the property is insensitive to fluorine ring position [1]. This difference may subtly influence solvation energetics and protein-ligand hydrogen bonding networks in target binding pockets.

Drug-likeness Ligand efficiency Physicochemical property space

Regioisomeric Electronic Topology Specificity

Among the four known mono-fluorinated pyridin-3-yloxyaniline regioisomers—5-fluoro-2-(3-pyridinyloxy)aniline (CAS 869943-34-0), 3-fluoro-4-(3-pyridinyloxy)aniline (CAS 742682-78-6), 3-fluoro-5-(pyridin-3-yloxy)aniline (CAS 791644-59-2), and 2-fluoro-5-(pyridin-3-yloxy)aniline (CAS 1020172-86-4)—each isomer exhibits an identical molecular formula (C11H9FN2O), molecular weight (204.20 g/mol), computed logP (1.8), and topological polar surface area (48.1 Ų). However, the 5-fluoro-2-(pyridin-3-yloxy) substitution pattern places the electron-withdrawing fluorine para to the ether oxygen and meta to the amine, creating a unique resonance environment that modulates the aniline NH2 nucleophilicity and the aromatic ring's electron density profile, which cannot be replicated by any other isomer [1]. While direct head-to-head biological activity data are not publicly available for these specific building blocks, patent literature on related pyridinyloxyaniline scaffolds as kinase inhibitors (e.g., monocyclic heterocycles as kinase inhibitors, US7989477) indicates that regioisomeric fluorine placement critically influences target engagement and selectivity [2].

Regioisomer specificity Electronic effects Kinase inhibitor design

Commercial Purity Specification and Storage Stability

5-Fluoro-2-(3-pyridinyloxy)aniline is supplied by AKSci (Catalog 5248CY) with a minimum purity specification of 95%, matching the purity specification for the regioisomeric analogs 3-fluoro-4-(3-pyridinyloxy)aniline (AKSci 9078AE, 95%) and 3-fluoro-5-(pyridin-3-yloxy)aniline (AKSci 2386AC, 95%) . All three compounds share the same long-term storage recommendation (cool, dry place) and non-hazardous DOT/IATA transport classification, indicating comparable handling and stability profiles across the fluorinated series .

Quality assurance Procurement specification Reproducible synthesis

5-Fluoro-2-(3-pyridinyloxy)aniline: Application Scenarios


Kinase Inhibitor Lead Optimization Pharmacophore

When designing ATP-competitive kinase inhibitors, the pyridin-3-yloxy moiety serves as a privileged hinge-binding fragment. The 5-fluoro substitution pattern on the aniline ring modulates the electron density of the central phenyl ether, potentially influencing hinge-region hydrogen bonding and hydrophobic packing. Patent literature on monocyclic heterocycles as kinase inhibitors (US7989477B2) demonstrates that fluorophenyl-pyridinyl ether scaffolds with defined substitution patterns are active against kinase targets; the specific 5-fluoro-2-(pyridin-3-yloxy)aniline regioisomer provides a unique electronic topology that cannot be replicated by alternative fluorination patterns, justifying its selection as a SAR probe in medicinal chemistry campaigns [1].

Fragment-Based Drug Discovery with Enhanced HBA Capacity

Compared to the non-fluorinated parent scaffold 2-(pyridin-3-yloxy)aniline (3 HBA), the target compound offers an additional hydrogen bond acceptor (4 HBA) via its aromatic fluorine atom, as computed by PubChem Cactvs (2021). This expanded HBA count supports fragment linking strategies where halogen bonding interactions with protein backbone amides or side-chain residues are desired, and where subtle increases in ligand efficiency from fluorine-mediated contacts may be critical for hit-to-lead progression [2].

Fluorine Positional Effects in SAR Studies

When systematically exploring the impact of fluorine regioisomerism on biological activity, 5-Fluoro-2-(3-pyridinyloxy)aniline serves as a distinct comparator to its 3-fluoro-4-, 3-fluoro-5-, and 2-fluoro-5- isomers. Because all four regioisomers share identical molecular formula, molecular weight, logP, and TPSA values, any observed differences in biochemical or cellular potency can be confidently attributed to the fluorine's electronic and steric positional effects rather than bulk physicochemical property changes. AKSci catalog listings confirm that all four regioisomers are commercially available at equivalent 95% purity, enabling controlled comparative studies .

Synthesis of Fluorinated Heterocyclic Libraries via SNAr

The 5-fluoro-2-(pyridin-3-yloxy)aniline scaffold presents two nucleophilic sites (aniline NH2 and the carbon para to fluorine) and two electrophilic centers (the carbon bearing fluorine and the pyridine ring), enabling sequential functionalization strategies. The fluorine atom at the 5-position activates the adjacent carbon for nucleophilic displacement while the aniline nitrogen can be differentially acylated or alkylated, making this compound a versatile intermediate for generating diverse fluorinated heterocyclic libraries [1].

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